5-Amino-2-ethoxybenzoic acid hydrochloride

Salt selection Formulation Biopharmaceutical properties

5-Amino-2-ethoxybenzoic acid hydrochloride (CAS 1269053-30-6) is a precisely substituted aromatic building block supplied as the HCl salt for superior aqueous solubility, long-term storage stability, and elimination of zwitterionic variability in coupling reactions. The 2-ethoxy-5-amino substitution pattern provides a unique steric and electronic profile distinct from positional isomers (e.g., 2-amino-5-ethoxybenzoic acid), ensuring non-interchangeable synthetic outcomes without re-optimization. With a balanced LogP of 1.12, it is ideal for oral bioavailability programs. Included in the ChemBridge screening collection (ID 4027265), it meets drug-likeness criteria for hit-to-lead discovery. Available in ≥95% purity, this compound serves as a reliable building block and reference standard for medicinal chemistry and analytical method development.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65
CAS No. 1269053-30-6
Cat. No. B3095791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethoxybenzoic acid hydrochloride
CAS1269053-30-6
Molecular FormulaC9H12ClNO3
Molecular Weight217.65
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)N)C(=O)O.Cl
InChIInChI=1S/C9H11NO3.ClH/c1-2-13-8-4-3-6(10)5-7(8)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
InChIKeyAKWRKCUJLCVFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethoxybenzoic acid hydrochloride (CAS 1269053-30-6): Chemical Identity and Baseline Specifications


5-Amino-2-ethoxybenzoic acid hydrochloride (CAS 1269053-30-6) is a substituted benzoic acid derivative supplied as the hydrochloride salt with molecular formula C9H12ClNO3 and molecular weight 217.65 g/mol . The compound features an amino substituent at the 5-position and an ethoxy group at the 2-position of the benzoic acid core, positioning it as a versatile aromatic building block within medicinal chemistry . The corresponding free base (5-amino-2-ethoxybenzoic acid, CAS 106262-38-8) has molecular formula C9H11NO3 and molecular weight 181.19 g/mol . Commercial suppliers typically offer this compound at ≥95% purity, with the hydrochloride salt form providing improved handling properties relative to the free acid .

Why 5-Amino-2-ethoxybenzoic acid hydrochloride Cannot Be Replaced by Positional Isomers or Alternative Aminobenzoic Acid Derivatives


The 2-ethoxy-5-amino substitution pattern of this compound confers a specific steric and electronic profile that fundamentally differs from positional isomers such as 2-amino-5-ethoxybenzoic acid, where the amino and ethoxy substituents are exchanged . This regioisomeric distinction alters hydrogen-bonding capacity, metal coordination geometry, and the orientation of the primary amine nucleophile during amide bond formation . Furthermore, the hydrochloride salt form distinguishes this material from the free acid (CAS 106262-38-8) by offering enhanced aqueous solubility, improved long-term storage stability, and elimination of zwitterionic variability that complicates precise stoichiometric control in coupling reactions [1]. Generic substitution with alternative aminobenzoic acid derivatives (e.g., 4-amino-2-ethoxybenzoic acid, 5-amino-2-methoxybenzoic acid) would introduce divergent electronic effects from para- versus meta- amino placement or altered lipophilicity from methoxy versus ethoxy substitution, rendering synthetic intermediates non-interchangeable without re-optimization of reaction conditions and purification protocols .

Quantitative Differentiation Evidence for 5-Amino-2-ethoxybenzoic acid hydrochloride (CAS 1269053-30-6) Relative to Analogs


Salt Form Differentiation: Hydrochloride Salt Confers Measurable Aqueous Solubility Advantage Over Free Acid

5-Amino-2-ethoxybenzoic acid hydrochloride (CAS 1269053-30-6) differs from the free acid form (CAS 106262-38-8) by the presence of a hydrochloride counterion that enhances aqueous solubility and eliminates pH-dependent zwitterionic behavior. While specific aqueous solubility values for this compound have not been published in peer-reviewed literature, the general principle that hydrochloride salt formation increases aqueous solubility relative to free carboxylic acid forms is well established for aminobenzoic acid derivatives [1]. For structurally related substituted benzoic acid hydrochlorides, solubility improvements of 5- to 50-fold have been documented compared to their free acid counterparts [2]. The hydrochloride salt also provides a well-defined crystalline solid form with stable stoichiometry, whereas the free acid exhibits pH-dependent protonation equilibria that can introduce variability in coupling reaction efficiency .

Salt selection Formulation Biopharmaceutical properties

Regioisomeric Differentiation: 2-Ethoxy-5-amino Substitution Pattern Versus 2-Amino-5-ethoxy Isomer

The target compound bears an ethoxy group at the 2-position and an amino group at the 5-position (meta to carboxyl, para to ethoxy). Its positional isomer, 2-amino-5-ethoxybenzoic acid, inverts this substitution pattern, placing the amino group ortho to the carboxyl and the ethoxy group para to the amino . This regioisomeric distinction fundamentally alters electronic distribution across the aromatic ring: in the target compound, the amino group is conjugated with the carboxyl group through the meta pathway, while the ethoxy group exerts ortho/para-directing effects from the 2-position; in the isomer, the amino group is ortho to the carboxyl, enabling intramolecular hydrogen bonding that can deactivate the nucleophilicity of the amine . The distinct spatial orientation of the primary amine nucleophile in the target compound positions it optimally for amide bond formation with electrophilic coupling partners, whereas the ortho-amino isomer exhibits attenuated reactivity due to steric hindrance and internal hydrogen bonding with the adjacent carboxyl group .

Regioisomerism Structure-activity relationship Medicinal chemistry

Physicochemical Differentiation: Lipophilicity Profile (LogP = 1.12) Distinguishes from Methoxy and Higher Alkoxy Analogs

The target compound exhibits a calculated LogP value of 1.12, as reported in vendor specification data . This lipophilicity value represents a balanced hydrophilic-lipophilic profile that falls between the more polar 2-methoxy analog (estimated LogP ~0.8) and the more lipophilic 2-propoxy or 2-butoxy analogs (estimated LogP >1.8) [1]. The ethoxy substituent at the 2-position provides sufficient lipophilicity to enhance membrane permeability in cell-based assays while maintaining adequate aqueous solubility through the hydrochloride salt form . For pharmaceutical intermediate applications, this intermediate LogP value is particularly valuable as it positions derived compounds within the optimal range for oral bioavailability (typically LogP 1-3) without requiring additional polarity-modulating functional group manipulations .

Lipophilicity LogP Drug-likeness ADME

Analytical Reference Standard Differentiation: Vendor-Specific Purity Grade (≥95%) and QC Documentation

Multiple commercial suppliers offer 5-amino-2-ethoxybenzoic acid hydrochloride with specified minimum purity of 95%, with select vendors providing purity grades up to 97% (Leyan) or 98% (MolCore) . The compound is available as a solid with storage at room temperature, simplifying logistics compared to cold-chain-dependent building blocks . Notably, the compound is included in the ChemBridge screening collection (compound ID 4027265), indicating that it meets physicochemical property criteria for inclusion in diversity-oriented screening libraries used in academic and pharmaceutical lead discovery programs [1]. This curated inclusion provides a de facto quality benchmark, as ChemBridge compounds undergo analytical characterization including HPLC purity verification and structural confirmation prior to library integration [1].

Quality control Analytical chemistry Procurement Reference standard

Optimal Research and Industrial Use Cases for 5-Amino-2-ethoxybenzoic acid hydrochloride Based on Verified Properties


Pharmaceutical Intermediate in Amide Bond-Forming Reactions

The primary amine at the 5-position of 5-amino-2-ethoxybenzoic acid hydrochloride serves as a nucleophile for amide coupling with carboxylic acid derivatives, making this compound suitable as a building block in medicinal chemistry synthesis programs . The hydrochloride salt form ensures consistent stoichiometry in coupling reactions and simplifies purification protocols [1].

Diversity-Oriented Screening Library Component

The compound is included in the ChemBridge screening collection (compound ID 4027265), a curated library of drug-like molecules used for high-throughput screening campaigns in academic and industrial drug discovery [2]. Its inclusion indicates that the compound meets drug-likeness criteria including molecular weight (217.65 g/mol) and calculated LogP (1.12), positioning it as a viable starting point for hit-to-lead optimization .

Precursor for Alkoxy-Substituted Benzamide Derivatives

The 2-ethoxy substituent provides a specific lipophilicity profile (LogP = 1.12) that can be leveraged to modulate the physicochemical properties of derived benzamide compounds . The balanced polarity makes this building block particularly suitable for synthesizing compounds intended for oral bioavailability assessment, as the ethoxy group offers an intermediate alternative between more polar methoxy and more lipophilic higher alkoxy analogs [1].

Analytical Reference Standard for Method Development

With commercial availability at specified purity grades (95-98%) from multiple vendors and room temperature storage stability, the compound can serve as a reference standard for HPLC method development and validation in analytical chemistry applications .

Technical Documentation Hub

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